molecular formula C9H7BrN2OS B13116170 6-Bromo-2-(methylthio)quinazolin-7-ol

6-Bromo-2-(methylthio)quinazolin-7-ol

Cat. No.: B13116170
M. Wt: 271.14 g/mol
InChI Key: PNLIHYHAVMCQRB-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)quinazolin-7-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-2-chloroquinazoline with sodium methylthiolate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production methods for 6-Bromo-2-(methylthio)quinazolin-7-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylthio)quinazolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methylthiolate, amines, thiols.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts .

Biology

In biological research, 6-Bromo-2-(methylthio)quinazolin-7-ol has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to modulate biological pathways involved in cell proliferation and apoptosis .

Medicine

In medicine, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylthio)quinazolin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)quinazolin-7-ol
  • 6-Fluoro-2-(methylthio)quinazolin-7-ol
  • 6-Iodo-2-(methylthio)quinazolin-7-ol

Uniqueness

Compared to similar compounds, 6-Bromo-2-(methylthio)quinazolin-7-ol exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for further functionalization. Additionally, the combination of the bromine and methylthio groups contributes to its potent biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

6-bromo-2-methylsulfanylquinazolin-7-ol

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-4-5-2-6(10)8(13)3-7(5)12-9/h2-4,13H,1H3

InChI Key

PNLIHYHAVMCQRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2C=N1)Br)O

Origin of Product

United States

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